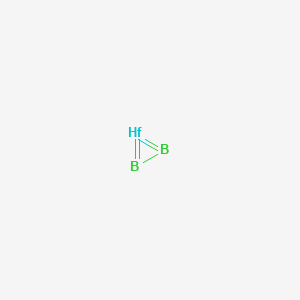
1,2-Dibora-3lambda4-hafnacyclopropa-2,3-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hafnium diboride is a ceramic compound composed of hafnium and boron. It belongs to the class of ultra-high temperature ceramics, characterized by its high melting point of approximately 3250°C. This compound is known for its exceptional thermal and electrical conductivity, making it a valuable material in various high-temperature applications. Hafnium diboride has a hexagonal crystal structure and a density of 11.2 grams per cubic centimeter .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hafnium diboride can be synthesized through several methods, including:
Carbothermal Reduction: This method involves the reduction of hafnium oxide with carbon at high temperatures (1500-1700°C) in a vacuum furnace.
Borothermal Reduction: This method involves the reduction of hafnium oxide with boron at temperatures around 1100°C.
Solid-State Reaction: Hafnium diboride nanoparticles can be prepared by reacting hafnium dioxide with metallic magnesium and sodium borohydride at 700°C in an autoclave.
Industrial Production Methods: In industrial settings, hafnium diboride is often produced using hot pressing, where the powders are pressed together using both heat and pressure. This method improves the consolidation of the hafnium diboride powder, often combined with carbon, boron, silicon, silicon carbide, and/or nickel .
Types of Reactions:
Oxidation: Hafnium diboride exhibits good thermal stability and oxidation resistance below 380°C in air.
Common Reagents and Conditions:
Oxidation: Air or oxygen at temperatures below 380°C.
Reduction: Metallic magnesium and sodium borohydride at 700°C in an autoclave.
Major Products Formed:
Oxidation: Hafnium oxide and boron oxide.
Reduction: Hafnium diboride and magnesium oxide.
Scientific Research Applications
Hafnium diboride has a wide range of scientific research applications, including:
Nuclear Reactors: It is investigated as a potential material for nuclear reactor control rods due to its high neutron absorption cross-section.
Microelectronics: Hafnium diboride is explored as a microchip diffusion barrier, with the potential to create barriers less than 7 nanometers in thickness.
Cutting Tools: Its exceptional hardness makes it suitable for use in cutting tools and wear-resistant coatings.
Mechanism of Action
Hafnium diboride is often compared with other transition metal diborides, such as:
Zirconium Diboride: Both compounds have similar high melting points and hardness.
Titanium Diboride: This compound shares similar properties with hafnium diboride but has a lower melting point and is less thermally stable.
Unique Characteristics of Hafnium Diboride:
- Higher thermal stability compared to zirconium diboride and titanium diboride.
- Exceptional hardness and high melting point.
- Potential applications in extreme heat environments and high-temperature electronics.
Comparison with Similar Compounds
- Zirconium diboride
- Titanium diboride
- Chromium diboride
- Tantalum diboride
Hafnium diboride stands out due to its unique combination of properties, making it a valuable material for various high-temperature and high-stress applications.
Properties
Molecular Formula |
B2Hf |
|---|---|
Molecular Weight |
200.11 g/mol |
IUPAC Name |
1,2-dibora-3λ4-hafnacyclopropa-2,3-diene |
InChI |
InChI=1S/B2.Hf/c1-2; |
InChI Key |
MBZYLDXAWUOPFH-UHFFFAOYSA-N |
Canonical SMILES |
B1=[Hf]=B1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Chloro-2-[({4-[(2,2-dimethylpropanoyl)amino]phenyl}carbonyl)amino]benzoic acid](/img/structure/B12447182.png)
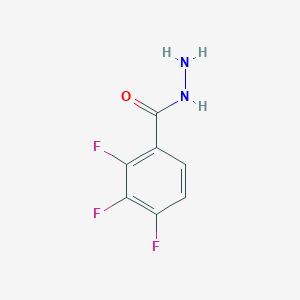
![N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]hexanamide](/img/structure/B12447188.png)
![N-(3-methylphenyl)-2-[(4-methylphenyl)sulfonyl]hydrazinecarbothioamide](/img/structure/B12447195.png)
![2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl 2-(ethylamino)-3-methylbutanoate](/img/structure/B12447199.png)
![4,6-Bis(difluoromethyl)-3-methyl-1H-pyrazolo-[3,4-d]-pyrimidine](/img/structure/B12447203.png)
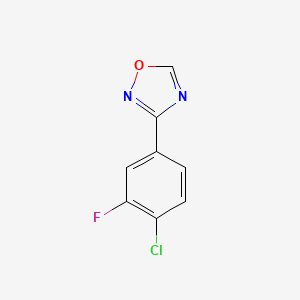
![4-{3-Phenylpyrazolo[1,5-a]pyrimidin-6-yl}phenyl methanesulfonate](/img/structure/B12447213.png)
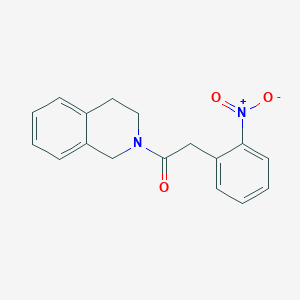
![7-(4-chlorobenzyl)-3-methyl-8-[(2E)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12447239.png)
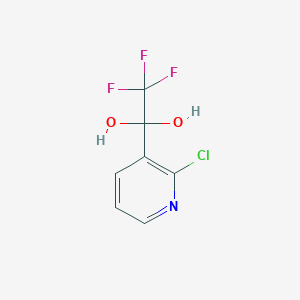
![2-(4-{3-[4-(butan-2-yl)phenoxy]propoxy}-3-methoxyphenyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12447253.png)
![methyl 2-[(biphenyl-4-ylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B12447257.png)

